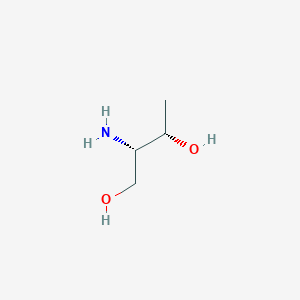
D-Threoninol
Übersicht
Beschreibung
D-Threoninol, also known as (2S,3S)-2-amino-1,3-butanediol , is a chiral amino alcohol . It has a molecular weight of 105.14 .
Synthesis Analysis
D-Threoninol is commonly used in solution phase peptide synthesis . It has been incorporated into DNA oligonucleotides via an acyclic D-threoninol backbone . This has been used to develop various kinds of pseudo base pairs .
Molecular Structure Analysis
The molecular formula of D-Threoninol is C4H11NO2 . It has two defined stereocentres .
Chemical Reactions Analysis
D-Threoninol has been used to develop histidine-conjugated DNA oligonucleotides . These oligonucleotides showed remarkable metal-binding ability depending on the type of metal ion and the secondary structures of DNA .
Physical And Chemical Properties Analysis
D-Threoninol has a density of 1.1±0.1 g/cm3, a boiling point of 257.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 27.1±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Artificial Nucleic Acids
D-Threoninol is used in the synthesis of artificial nucleic acids. For instance, D-Threoninol-based acyclic threoninol nucleic acid (aTNA) forms stable duplexes with DNA and RNA, which is more stable than corresponding DNA or RNA duplexes. This suggests its potential in genetic engineering and molecular biology applications (Asanuma et al., 2010).
2. Functional Oligonucleotides Design
D-Threoninol is utilized in the design of functional oligonucleotides with acyclic scaffolds. It allows for the creation of motifs that can be used for photoregulation, sequence-specific detection, formation of fluorophore assemblies, and improved strand selectivity of siRNA. These applications demonstrate its versatility in DNA nanotechnology and biotechnology (Asanuma et al., 2014).
3. Therapeutic and Imaging Agent Synthesis
D-Threoninol is integral in synthesizing octreotide, an analogue of somatostatin, which finds applications as a therapeutic and imaging agent for somatostatin-positive tumors. The solid-phase synthesis method involving D-Threoninol enables the production of high-purity octreotide (Edwards et al., 1994).
4. Study of Hydrogen Bonding Forces
Research on the conformers of D-Threoninol in the gas phase has provided insights into hydrogen bonding forces. This understanding is significant in areas like biochemistry and pharmaceuticals, where hydrogen bonding plays a crucial role (Vaquero-Vara et al., 2014).
5. DNA Photo-Cross-Linking
D-Threoninol is used in DNA photo-cross-linking, enhancing the efficiency of photocycloaddition reactions in DNA manipulation. This application is valuable in fields like gene therapy and molecular diagnostics (Sakamoto et al., 2015).
Wirkmechanismus
Target of Action
D-Threoninol is a chemical compound that has been found to interact with certain targets in the body. One of its primary targets is the RNA interference pathway (RNAi) . This pathway is a specific and powerful biological process, triggered by small non-coding RNA molecules and involved in gene expression regulation . Another target of D-Threoninol is Thermolysin , an enzyme from the organism Geobacillus stearothermophilus .
Mode of Action
D-Threoninol interacts with its targets in a unique way. In the context of the RNAi pathway, D-Threoninol has been shown to be well tolerated by the RNAi machinery in both double and single-stranded fashion .
Biochemical Pathways
It is known that d-threoninol can affect the rnai pathway . This pathway is involved in gene expression regulation, and so D-Threoninol could potentially have wide-ranging effects on the body’s biochemistry.
Pharmacokinetics
It is known that d-threoninol confers extremely strong resistance to serum and 3′/5′-exonucleases . This suggests that D-Threoninol could have good bioavailability and stability in the body.
Result of Action
It has been shown that d-threoninol can increase the activities of the rnai machinery significantly higher than those evinced by unmodified rnas . This suggests that D-Threoninol could have a significant impact on gene expression regulation at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of D-Threoninol. For example, light-induced conversion of photochemical groups installed on small molecules, proteins, and oligonucleotides can alter their functional states and thus the ensuing biological events . Therefore, the action of D-Threoninol could potentially be influenced by light exposure.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3S)-2-aminobutane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Threoninol | |
CAS RN |
44520-55-0 | |
| Record name | (2S,3S)-2-Amino-1,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=44520-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-2-Amino-butane-1,3-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(5-methyl-2-phenylpyrazol-3-yl)amino]acetate](/img/structure/B2792114.png)

![[2-(4-Fluorophenyl)cyclopropyl]methan-1-ol](/img/structure/B2792118.png)

![Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B2792123.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2792126.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2792129.png)


![4-benzyl-N-cyclohexyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792134.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2792136.png)
![3-(3-chloro-4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2792137.png)